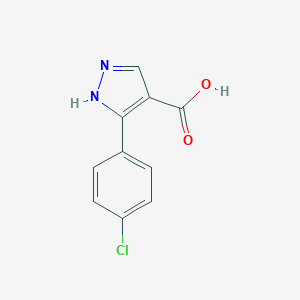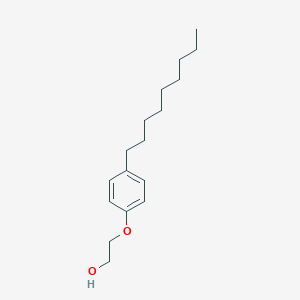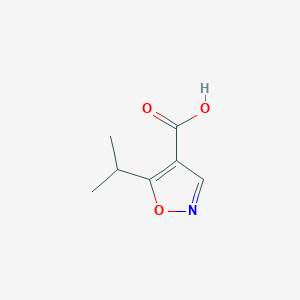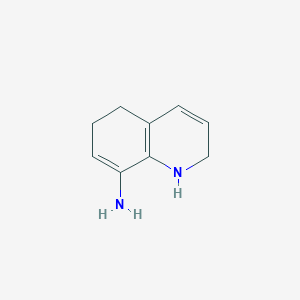
5-Chloro-8-methoxyl-2-tetralone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-methoxyl-2-tetralone: is an organic compound with the molecular formula C11H11ClO2 . It is a derivative of tetralone, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 8th position on the tetralone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxyl-2-tetralone typically involves the reduction of 1,6-dimethoxy benzene using sodium metal in an alcohol medium and an ammonia medium at a temperature between 15 and 35 degrees Celsius. The weight ratios of the reagents are crucial for the reaction’s success: anhydrous alcohol to 1,6-dimethoxy benzene (6.0-9.0:1), ammonia liquid to 1,6-dimethoxy benzene (0.05-0.4:1), and sodium metal to 1,6-dimethoxy benzene (0.7-1.2:1). The reduction time ranges from 35 to 48 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is conducted in cleanroom environments to ensure high purity and quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-8-methoxyl-2-tetralone can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various dihydro derivatives.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-8-methoxyl-2-tetralone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: The compound is investigated for its potential pharmacological properties. It is used in the synthesis of medicinal compounds, particularly those targeting neurological disorders such as Parkinson’s disease .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action of 5-Chloro-8-methoxyl-2-tetralone is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors involved in neurological pathways. The compound’s effects are likely mediated through its interaction with these molecular targets, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
8-Methoxy-2-tetralone: Lacks the chlorine atom at the 5th position.
5-Chloro-2-tetralone: Lacks the methoxy group at the 8th position.
2-Methyl-1-tetralone: Substituted with a methyl group instead of a chlorine or methoxy group.
Uniqueness: 5-Chloro-8-methoxyl-2-tetralone is unique due to the presence of both a chlorine atom and a methoxy group on the tetralone ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
5-chloro-8-methoxy-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11-5-4-10(12)8-3-2-7(13)6-9(8)11/h4-5H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGBVYIWWOBMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC(=O)CCC2=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570728 |
Source


|
| Record name | 5-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136949-71-8 |
Source


|
| Record name | 5-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)




